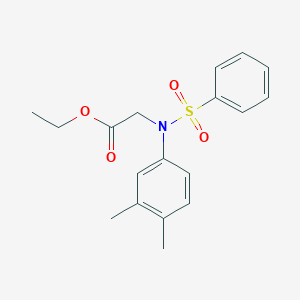![molecular formula C23H25BrN2O3 B4692132 N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4692132.png)
N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-methoxybenzamide
Overview
Description
N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-methoxybenzamide, also known as ABP-688, is a small molecule drug that has been studied for its potential applications in scientific research. ABP-688 belongs to the class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a specific receptor in the brain. In
Mechanism of Action
N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-methoxybenzamide acts as a PAM of mGluR5, which means that it enhances the activity of this receptor. mGluR5 is a G protein-coupled receptor that is located on the surface of neurons in the brain. When a ligand binds to mGluR5, it activates a signaling pathway that leads to the release of intracellular calcium ions and the activation of various downstream signaling molecules. This compound binds to a specific site on mGluR5 and enhances the activity of this receptor, leading to increased intracellular calcium signaling and improved synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to enhancing synaptic plasticity and cognitive function, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain. This compound has also been shown to have antidepressant-like effects in animal models, suggesting that it may have potential applications in the treatment of depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-methoxybenzamide is its specificity for mGluR5. This allows researchers to study the effects of enhancing the activity of this specific receptor without affecting other receptors in the brain. However, one limitation of this compound is its relatively short half-life, which means that it may need to be administered multiple times in order to maintain its effects. Additionally, the effects of this compound may be influenced by factors such as age, sex, and genetic background, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research on N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-methoxybenzamide. One area of interest is the potential applications of this compound in the treatment of neurological and psychiatric disorders. This compound has shown promise in animal models of depression, and further research is needed to determine whether it may be effective in humans. Additionally, this compound may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease, as it has been shown to enhance synaptic plasticity and improve cognitive function. Finally, further research is needed to better understand the mechanisms of action of this compound and to identify potential side effects or limitations of its use in scientific research.
Scientific Research Applications
N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-methoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound is a PAM of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a receptor that is involved in the regulation of synaptic plasticity and learning and memory processes in the brain. This compound has been shown to enhance the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function in animal models.
properties
IUPAC Name |
N-[(Z)-3-(azepan-1-yl)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-29-21-9-5-4-8-19(21)22(27)25-20(16-17-10-12-18(24)13-11-17)23(28)26-14-6-2-3-7-15-26/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,25,27)/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTBHRPOOWSJIJ-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4692065.png)



![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B4692107.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4692115.png)
![2-[({1-[2-cyano-2-(4-nitrophenyl)vinyl]-2-naphthyl}oxy)methyl]benzonitrile](/img/structure/B4692125.png)
![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-(3,4,5-trimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4692140.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4692142.png)
![ethyl 4-({[(3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4692152.png)
![N-(2-bromophenyl)-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4692153.png)
![methyl 4-({[(3,4-dichlorobenzyl)amino]carbonyl}amino)benzoate](/img/structure/B4692164.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4692174.png)